4-(((3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)benzonitrile
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Overview
Description
4-(((3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)benzonitrile is a complex organic compound with the molecular formula C22H14BrN3OS. This compound is notable for its unique structure, which includes a quinazolinone core, a bromophenyl group, and a benzonitrile moiety.
Preparation Methods
The synthesis of 4-(((3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)benzonitrile typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This is achieved by reacting anthranilic acid with an appropriate aldehyde to form the quinazolinone structure.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using a brominated phenyl derivative.
Thioether Formation: The thioether linkage is formed by reacting the quinazolinone derivative with a thiol compound.
Benzonitrile Addition: Finally, the benzonitrile group is added through a nucleophilic substitution reaction.
Chemical Reactions Analysis
4-(((3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)benzonitrile undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
4-(((3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-(((3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to inhibit certain enzymes, while the bromophenyl group can interact with cellular receptors. These interactions can lead to the modulation of various biological processes, such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar compounds to 4-(((3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)benzonitrile include:
- 4-(((3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)benzonitrile
- 4-(((3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)benzonitrile
- 4-(((3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)benzonitrile
These compounds share a similar quinazolinone core but differ in the substituents on the phenyl ring. The unique properties of this compound, such as its bromine atom, contribute to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C22H14BrN3OS |
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Molecular Weight |
448.3 g/mol |
IUPAC Name |
4-[[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C22H14BrN3OS/c23-17-9-11-18(12-10-17)26-21(27)19-3-1-2-4-20(19)25-22(26)28-14-16-7-5-15(13-24)6-8-16/h1-12H,14H2 |
InChI Key |
VPMIHQLYCNIERV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)C#N)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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